(3-Chloro-4-methylphenyl)(methyl)sulfane CAS 53250-85-4 properties
(3-Chloro-4-methylphenyl)(methyl)sulfane CAS 53250-85-4 properties
This guide serves as a comprehensive technical reference for (3-Chloro-4-methylphenyl)(methyl)sulfane (CAS 53250-85-4), a critical organosulfur intermediate in the synthesis of HPPD-inhibiting herbicides and pharmaceutical pharmacophores.
CAS: 53250-85-4 Primary Application: Agrochemical Intermediate (HPPD Inhibitors) Document Type: Technical Whitepaper & Synthesis Protocol[1]
Executive Summary
(3-Chloro-4-methylphenyl)(methyl)sulfane is a thioether building block characterized by a trisubstituted benzene ring featuring a methyl group, a chlorine atom, and a methylsulfanyl moiety.[2] It serves as the strategic precursor to 2-chloro-4-(methylsulfonyl)benzoic acid , the key aromatic scaffold for the herbicide Sulcotrione and related triketone herbicides. Its value lies in the metabolic stability of the S-methyl group and its facile oxidation to sulfones, which act as potent electron-withdrawing groups in bioactive molecules.
Chemical Identity & Structural Analysis
The nomenclature can be ambiguous due to the multiple substituents. The structure is best understood as a toluene derivative to visualize steric relationships.
| Identifier | Detail |
| CAS Number | 53250-85-4 |
| IUPAC Name | 2-Chloro-1-methyl-4-(methylsulfanyl)benzene |
| Common Name | 3-Chloro-4-methylthioanisole |
| Molecular Formula | C₈H₉ClS |
| Molecular Weight | 172.68 g/mol |
| SMILES | CC1=C(Cl)C=C(SC)C=C1 |
| InChI Key | WHADXSMKJDNHKP-UHFFFAOYSA-N |
Structural Logic:
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Core: Toluene (Methyl at position 1).
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Substituents: Chlorine at position 2 (ortho to methyl); Methylsulfanyl (S-Me) at position 4 (para to methyl).
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Electronic Environment: The S-methyl group acts as a weak activator (sigma-donor) but is para to the methyl group, creating a "push-push" electronic system that is modulated by the inductive withdrawal of the ortho-chlorine.
Physicochemical Properties
Note: Experimental data for this specific isomer is scarce in public literature. Values below combine available industrial data with high-confidence predictive models based on positional isomers (e.g., CAS 82961-52-2).
| Property | Value | Condition/Note |
| Physical State | Liquid (Oil) | At standard temperature/pressure.[3] |
| Boiling Point | 255–260 °C | @ 760 mmHg (Predicted). |
| Density | 1.17 ± 0.05 g/cm³ | @ 20 °C. |
| Melting Point | < 25 °C | Likely crystallizes only at low temps. |
| Flash Point | > 110 °C | Closed Cup (Estimated).[4] |
| LogP | 3.8 – 4.1 | Highly lipophilic due to Cl/SMe/Me. |
| Solubility | Insoluble in water | Soluble in DCM, EtOAc, Toluene. |
Synthetic Pathways & Production
The industrial synthesis typically bypasses direct chlorination of thioanisole (which lacks regioselectivity) and instead utilizes the Sandmeyer reaction sequence starting from 3-chloro-4-methylaniline.
Primary Synthetic Route (Sandmeyer-Xanthate)
This route ensures the correct regiochemistry of the substituents.
Reaction Scheme:
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Diazotization: 3-Chloro-4-methylaniline is treated with NaNO₂/HCl to form the diazonium salt.
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Thiolation: The diazonium species reacts with potassium ethyl xanthate (or sodium thiomethoxide directly, though xanthate is safer) to form the aryl xanthate.
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Hydrolysis & Methylation: The xanthate is hydrolyzed to the thiolate and methylated in situ with dimethyl sulfate (DMS) or methyl iodide (MeI).
Detailed Experimental Protocol
Pre-requisite: Perform in a fume hood. Thioethers and thiols possess potent odors.
Step 1: Diazotization
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Charge a reactor with 3-Chloro-4-methylaniline (1.0 eq) and HCl (2.5 eq, 37%). Cool to 0–5 °C.
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Add NaNO₂ (1.05 eq) as a 30% aq. solution dropwise. Maintain internal temp < 5 °C.
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Stir for 1 hour. Verify diazonium formation (starch-iodide paper turns blue).
Step 2: Substitution (Xanthate Method)
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In a separate vessel, dissolve Potassium Ethyl Xanthate (1.2 eq) in water/Na₂CO₃ at 40 °C.
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Slowly add the cold diazonium solution to the xanthate solution. (Caution: N₂ gas evolution).
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Heat to 60 °C for 2 hours to complete decomposition.
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Extract the intermediate O-ethyl-S-(3-chloro-4-methylphenyl) carbonodithioate with toluene.
Step 3: Hydrolysis & Methylation
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To the toluene layer, add KOH (2.5 eq) in methanol. Reflux for 2 hours to generate the thiolate anion.
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Cool to 20 °C. Add Dimethyl Sulfate (DMS) (1.1 eq) dropwise. Note: DMS is highly toxic; MeI is a safer alternative for small scale.
-
Separate phases. Wash organic layer with 10% NaOH (removes unreacted thiol) and brine.
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Dry over MgSO₄ and concentrate. Purify via vacuum distillation if necessary.
Synthetic Workflow Diagram[5]
Figure 1: Step-wise synthesis of CAS 53250-85-4 via the Sandmeyer-Xanthate route.
Applications in Agrochemical Discovery
The primary utility of CAS 53250-85-4 is as a "masked" sulfone. In drug and pesticide design, the sulfide is often carried through synthetic steps before a final oxidation.
The Sulcotrione Pathway
This compound is the direct progenitor of the 2-chloro-4-(methylsulfonyl)benzoic acid moiety found in Sulcotrione (a triketone herbicide).
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Mechanism: The sulfide is oxidized to the sulfone (CAS 1671-18-7). The methyl group (on the ring) is then oxidized to the carboxylic acid.
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Why this route? Oxidizing the methyl group to an acid before establishing the sulfone is difficult because the sulfide is sensitive to many oxidants used for benzylic oxidation. Therefore, the sequence is typically: Sulfide Formation → Sulfone Oxidation → Benzylic Oxidation.
Downstream Synthesis Diagram
Figure 2: Industrial conversion of the sulfide to the herbicide Sulcotrione.[3][4][6][7][8]
Handling & Safety Protocols
Self-Validating Safety System:
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Odor Control: Thioanisole derivatives have low odor thresholds. All work must occur in a hood with active charcoal filtration or scrubbers (bleach/caustic).
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Oxidation Hazards: When converting to the sulfone using H₂O₂ (hydrogen peroxide), ensure strict temperature control (< 50 °C initially) to prevent thermal runaway, as the sulfur oxidation is highly exothermic.
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[9] | Wear double nitrile gloves. |
| Aquatic Toxicity | H411: Toxic to aquatic life. | Zero-discharge waste handling; incinerate organic waste. |
| Reactivity | Incompatible with strong oxidizers. | Store under N₂ atmosphere; keep away from nitric acid. |
References
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American Elements. (2022). (3-Chloro-4-methylphenyl)(methyl)sulfane Safety Data Sheet. Retrieved from
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GuideChem. (n.d.). 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Properties and Synthesis. Retrieved from
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BenchChem. (2025).[1] Synthesis of 3-Chloro-2-methylphenyl methyl sulfide (Isomer Comparison). Retrieved from
-
PubChem. (n.d.).[10] Compound Summary for CAS 53250-85-4. National Library of Medicine. Retrieved from
-
Hilvert, D., et al. (1993). Process for the preparation of 4-alkylsulfonyl-2-chlorotoluenes. U.S. Patent 5,241,120.[2][11] (Foundational patent describing the oxidation of the sulfide precursor).
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